

An In-depth Technical Guide to the Crystal Structure of 4-(Methylsulfonyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)benzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the crystal structure of **4-(Methylsulfonyl)benzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals. The document details the molecular geometry, intermolecular interactions, and crystallographic parameters of the compound. Experimental protocols for its synthesis and crystallization are also presented. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

4-(Methylsulfonyl)benzaldehyde is a white to off-white crystalline solid that serves as a crucial building block in organic synthesis, particularly for pharmaceutical compounds.^[1] Its molecular structure, characterized by a polar sulfonyl group and a reactive aldehyde functional group, dictates its physical and chemical properties, including its crystal packing and intermolecular interactions.^[1] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide presents a detailed analysis of the crystal structure of **4-(Methylsulfonyl)benzaldehyde**, based on single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The crystal structure of **4-(Methylsulfonyl)benzaldehyde** has been determined by single-crystal X-ray diffraction.^{[2][3]} The compound crystallizes in the monoclinic space group P21/c.^[3] The asymmetric unit contains one molecule of **4-(Methylsulfonyl)benzaldehyde**.

Molecular Geometry

The molecular structure of **4-(Methylsulfonyl)benzaldehyde** is depicted in the figure below. The bond lengths and angles are within the normal ranges.^{[2][3]} The torsion angle between the methyl group and the benzene ring (C1—S—C2—C3) is 75.07 (17)°.^{[2][3]}

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular C—H···O hydrogen bonds, which link the molecules into a three-dimensional network.^{[2][3]} These interactions involve the hydrogen atoms of the methyl and phenyl groups acting as donors and the oxygen atoms of the sulfonyl and carbonyl groups acting as acceptors. The specific geometries of these hydrogen bonds are detailed in the table below.

Data Presentation

Crystallographic Data and Structure Refinement

Parameter	Value
Chemical formula	C ₈ H ₈ O ₃ S
Molar mass	184.20 g/mol
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	6.1280 (12)
b (Å)	8.0400 (16)
c (Å)	16.734 (3)
β (°)	90.07 (3)
Volume (Å ³)	824.5 (3)
Z	4
Temperature (K)	293
Radiation type	Mo Kα
μ (mm ⁻¹)	0.35
R[F ² > 2σ(F ²)]	0.034
wR(F ²)	0.126
S	1.00
Reflections collected	1643
Independent reflections	1495
Data/restraints/parameters	1495 / 0 / 110

Source:[2][3]

Hydrogen-bond Geometry (Å, °)

D—H...A	D—H	H...A	D...A	D—H...A
C4—H4A...O3 ⁱ	0.93	2.57	3.457 (3)	159
C1—H1D...O1 ⁱⁱ	0.96	2.56	3.518 (3)	176

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Source:[2]

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)benzaldehyde

A common synthetic route involves the oxidation of 4-(methylthio)benzaldehyde.[4][5]

Procedure:

- 4-(Methylthio)benzaldehyde is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sulfuric acid.[4][5]
- The reaction mixture is typically heated to facilitate the oxidation of the sulfide to a sulfone.
- After the reaction is complete, the mixture is cooled, and the product, **4-(methylsulfonyl)benzaldehyde**, crystallizes.
- The solid product is then collected by filtration, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2][3]

Procedure:

- Dissolve 0.1 g of **4-(Methylsulfonyl)benzaldehyde** in 20 ml of acetonitrile.[2][3]
- Allow the solvent to evaporate slowly at room temperature.
- Colorless, prism-like crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

Data Collection:

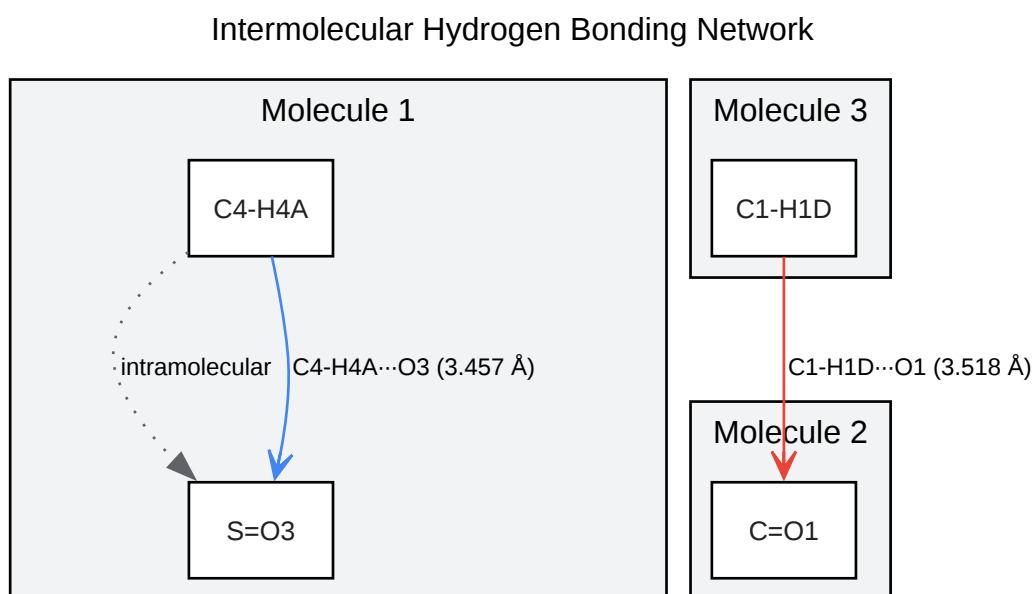
- A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[2]
- Data is collected at a constant temperature (e.g., 293 K) using Mo K α radiation.[2]
- A multi-scan absorption correction is applied to the collected data.[2]

Structure Solution and Refinement:

- The structure is solved using direct methods (e.g., with SHELXS97).[2]
- The structure is then refined by full-matrix least-squares on F^2 (e.g., with SHELXL97).[2]
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2][3]

Visualizations

Intermolecular Interactions in the Crystal Lattice

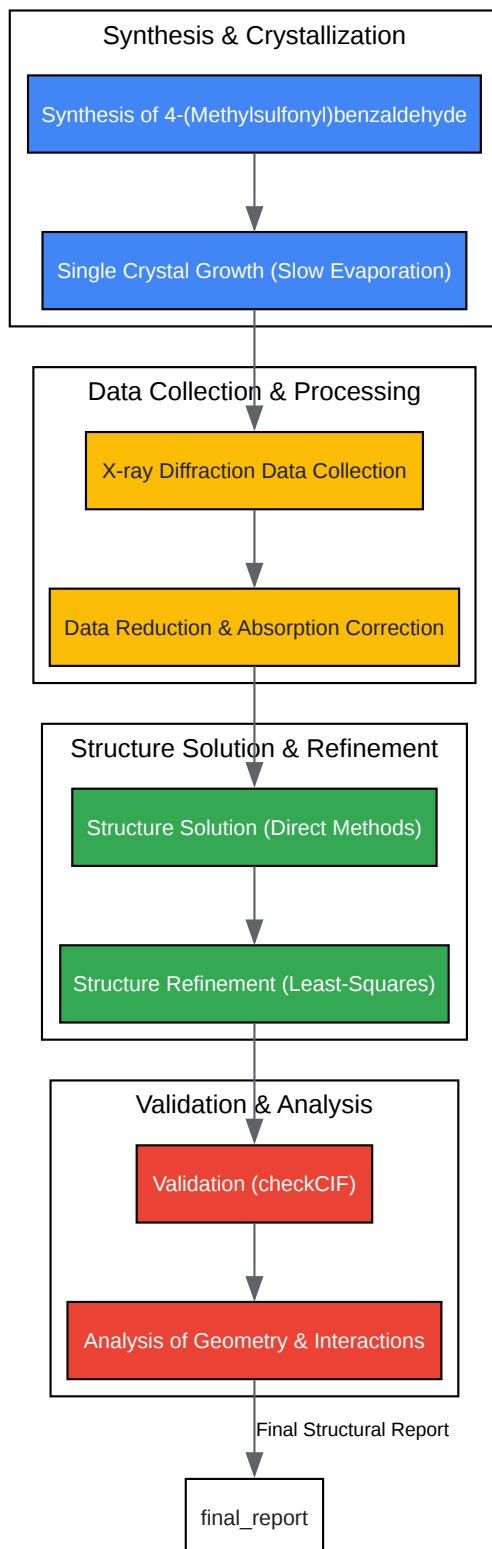


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Caption: Intermolecular C-H...O hydrogen bonds in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

Crystal Structure Determination Workflow



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Caption: Workflow for determining the crystal structure.

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